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Compound of Interest

Compound Name: Luseogliflozin hydrate

Cat. No.: B13908933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Luseogliflozin
hydrate, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein

is intended to assist researchers and drug development professionals in evaluating the

selectivity and potential off-target effects of this compound in comparison to other SGLT

inhibitors. The data is supported by experimental protocols and visual diagrams to facilitate a

comprehensive understanding.

Executive Summary
Luseogliflozin is a potent and highly selective inhibitor of SGLT2 over SGLT1.[1][2] This

selectivity is a critical attribute for minimizing potential gastrointestinal side effects associated

with SGLT1 inhibition. While extensive data on its selectivity for SGLT1 and SGLT2 is available,

comprehensive public information regarding its cross-reactivity against a broader panel of other

receptors, enzymes, and ion channels is limited. This guide summarizes the known selectivity

profile of Luseogliflozin and provides context by comparing it with other SGLT2 inhibitors.

Selectivity Profile of SGLT Inhibitors
The following table summarizes the in vitro inhibitory activity of Luseogliflozin and other

selected SGLT inhibitors against human SGLT1 and SGLT2. The data highlights the high

selectivity of Luseogliflozin for SGLT2.
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Compound SGLT2 IC50 (nM) SGLT1 IC50 (nM)
Selectivity
(SGLT1/SGLT2)

Luseogliflozin 2.3[1] ~4060 (calculated) ~1765[1]

Canagliflozin 4.2 663 158

Dapagliflozin 1.2 1400 >1167

Empagliflozin 3.1 8300 >2677

Ipragliflozin 7.4 1890 255

Note: The IC50 value for Luseogliflozin against SGLT1 was calculated based on the provided

SGLT2 IC50 and selectivity ratio. Another study reported a Ki value of 1.10 nM for

Luseogliflozin against human SGLT2.[3]

Broader Cross-Reactivity Profile
A comprehensive screening of Luseogliflozin against a wide panel of off-target proteins (e.g.,

kinases, G-protein coupled receptors, ion channels) is a crucial step in preclinical safety

assessment. Such studies are typically conducted by specialized contract research

organizations (CROs) like Eurofins Discovery (e.g., SafetyScreen panels) or CEREP. These

panels evaluate the test compound's ability to inhibit or bind to a diverse range of molecular

targets at a specified concentration.

Publicly available data from such extensive off-target screening for Luseogliflozin is not readily

available in the reviewed literature. For a complete understanding of its cross-reactivity,

accessing proprietary data from the manufacturer or commissioning independent screening

studies would be necessary.

Experimental Protocols
In Vitro SGLT Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds

against SGLT1 and SGLT2.
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Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

against human SGLT1 and SGLT2.

Materials:

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells

stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

Glucose Analog: Radiolabeled ([14C]-AMG - alpha-methyl-D-glucopyranoside) or fluorescent

(2-NBDG - 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)) glucose

analog.

Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer or similar, containing

NaCl.

Assay Buffer (Sodium-free): KRH buffer or similar, with NaCl replaced by choline chloride.

Test Compound: Luseogliflozin or other inhibitors dissolved in a suitable solvent (e.g.,

DMSO).

Scintillation Counter or Fluorescence Plate Reader.

Procedure:

Cell Culture: Culture the hSGLT1 or hSGLT2 expressing cells in appropriate media until they

reach a suitable confluency for the assay.

Cell Plating: Seed the cells into multi-well plates (e.g., 96-well) and allow them to adhere

overnight.

Compound Incubation:

Prepare serial dilutions of the test compound.

Wash the cells with sodium-free buffer to remove endogenous sodium.

Add the assay buffer containing the test compound at various concentrations to the cells

and incubate for a predetermined period.
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Glucose Uptake:

Add the sodium-containing buffer with the radiolabeled or fluorescent glucose analog to

initiate the uptake.

Incubate for a specific time to allow for glucose transport into the cells.

Termination of Uptake:

Rapidly wash the cells with ice-cold sodium-free buffer to stop the uptake and remove

extracellular glucose analog.

Quantification:

Radiolabeled Analog: Lyse the cells and measure the radioactivity using a scintillation

counter.

Fluorescent Analog: Measure the intracellular fluorescence using a fluorescence plate

reader.

Data Analysis:

Determine the percentage of inhibition for each compound concentration compared to the

vehicle control.

Plot the percentage of inhibition against the log of the compound concentration and fit the

data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase Inhibition Assay (General Protocol)
While specific data for Luseogliflozin is unavailable, this section outlines a general protocol for

assessing kinase cross-reactivity.

Objective: To determine the inhibitory activity of a test compound against a panel of protein

kinases.

Principle: Many commercial kinase assays are based on the measurement of ATP consumption

during the phosphotransferase reaction. A common method is the ADP-Glo™ Kinase Assay
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(Promega).

Procedure:

Kinase Reaction:

In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test

compound at various concentrations.

Incubate the mixture to allow the kinase reaction to proceed.

ADP-Glo™ Reagent Addition:

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining

ATP.

Kinase Detection Reagent Addition:

Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction

into ATP.

This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

Signal Detection:

Measure the luminescence using a luminometer. The light output is directly proportional to

the amount of ADP generated and thus reflects the kinase activity.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of the test compound

relative to a vehicle control.

Determine the IC50 value by plotting the inhibition data against the compound

concentration.
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Caption: SGLT2 Inhibition Signaling Pathway
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Caption: SGLT Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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